2-(2-Chloro-4-nitrophenoxy)propanoic acid 2-(2-Chloro-4-nitrophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 21105-10-2
VCID: VC8089217
InChI: InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13)
SMILES: CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Molecular Formula: C9H8ClNO5
Molecular Weight: 245.61 g/mol

2-(2-Chloro-4-nitrophenoxy)propanoic acid

CAS No.: 21105-10-2

Cat. No.: VC8089217

Molecular Formula: C9H8ClNO5

Molecular Weight: 245.61 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-nitrophenoxy)propanoic acid - 21105-10-2

Specification

CAS No. 21105-10-2
Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
IUPAC Name 2-(2-chloro-4-nitrophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13)
Standard InChI Key FPVGJIAXEJMVRU-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-(2-chloro-4-nitrophenoxy)propanoic acid, and its structure integrates three functional groups: a carboxylic acid, a chloro-substituted phenoxy ring, and a nitro group. The presence of these groups confers distinct electronic and steric properties, influencing its reactivity in substitution, reduction, and oxidation reactions. Key physical properties include:

Table 1: Physical Properties of 2-(2-Chloro-4-nitrophenoxy)propanoic Acid

PropertyValue/DescriptionSource
Molecular FormulaC₉H₈ClNO₅
Molecular Weight245.61 g/mol
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

The nitro group at the para position relative to the phenoxy oxygen creates electron-deficient aromatic systems, enhancing susceptibility to nucleophilic substitution and reduction reactions.

Synthesis Methodologies

Substitution Reaction

A patented synthesis route involves reacting p-nitrophenol with (S)-(-)-2-halopropionic acid (e.g., 2-chloropropionic acid) under alkaline conditions to yield R-(+)-2-(4-nitrophenoxy)propionic acid (precursor to the target compound). Key steps include:

  • Alkaline Activation: Sodium hydroxide (30% aqueous solution) deprotonates p-nitrophenol, facilitating nucleophilic attack on the halogenated propionic acid .

  • Temperature Control: Reactions proceed at 70–80°C for 2 hours, achieving yields of 89.8–90.5% .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
SubstitutionNaOH, 70–80°C, 2h90.5%
Reduction (H₂/Pd/C)H₂, Pd/C catalyst, methanol97.7%
DiazotizationNaNO₂, HCl98.1%

Reduction and Diazotization

The nitro group in the intermediate R-(+)-2-(4-nitrophenoxy)propionic acid is reduced using hydrogen gas and a palladium catalyst to form R-(+)-2-(4-aminophenoxy)propionic acid. Subsequent diazotization with sodium nitrite under acidic conditions yields the final hydroxyphenoxy derivative . This pathway avoids costly hydroquinone precursors, improving industrial feasibility.

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s nitro and chloro groups serve as handles for further functionalization, enabling its use in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. For example, derivatives of 2-(2-chloro-4-nitrophenoxy)propanoic acid have been explored as prodrugs targeting cyclooxygenase enzymes.

Agrochemical Development

In agriculture, its structural analogs act as herbicides by inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The chloro group enhances lipid solubility, improving foliar absorption.

Research Advancements

Catalytic Optimization

Recent studies focus on optimizing the palladium-catalyzed reduction step. Increasing hydrogen flow rates to 2 bubbles/second (8mm tube diameter) reduces reaction times by 20% without compromising yield .

Green Chemistry Approaches

Efforts to replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) are underway, though yields remain suboptimal (75–80%) compared to traditional methods.

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